1-Benzyl-3-(pyrrolidin-3-yloxy)piperidine
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Overview
Description
1-Benzyl-3-(pyrrolidin-3-yloxy)piperidine is a compound that features a piperidine ring substituted with a benzyl group and a pyrrolidin-3-yloxy group
Preparation Methods
The synthesis of 1-Benzyl-3-(pyrrolidin-3-yloxy)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed piperidine rings.
Introduction of the Benzyl Group: The benzyl group is usually introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.
Attachment of the Pyrrolidin-3-yloxy Group: This step involves the reaction of a pyrrolidine derivative with the piperidine ring, often facilitated by appropriate catalysts and reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Benzyl-3-(pyrrolidin-3-yloxy)piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of substitution on the rings.
Scientific Research Applications
1-Benzyl-3-(pyrrolidin-3-yloxy)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(pyrrolidin-3-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Benzyl-3-(pyrrolidin-3-yloxy)piperidine can be compared with other similar compounds, such as:
1-Benzyl-3-pyrrolidinol: This compound has a similar structure but lacks the piperidine ring, which may result in different biological activities.
Piperidine Derivatives: Various piperidine derivatives are used in drug discovery, each with unique substituents that confer specific properties.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings are also widely studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its combined piperidine and pyrrolidine structures, which may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-benzyl-3-pyrrolidin-3-yloxypiperidine |
InChI |
InChI=1S/C16H24N2O/c1-2-5-14(6-3-1)12-18-10-4-7-16(13-18)19-15-8-9-17-11-15/h1-3,5-6,15-17H,4,7-13H2 |
InChI Key |
ULOSVBUTZCTWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)OC3CCNC3 |
Origin of Product |
United States |
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